3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine
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Overview
Description
3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and tetrazole rings
Mechanism of Action
Target of Action
The primary targets of 3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine are currently unknown. This compound is a derivative of tetrazole and pyrazole, both of which are known to interact with various biological targets
Mode of Action
The mode of action of This compound Given its structural similarity to other tetrazole and pyrazole derivatives, it may interact with its targets in a similar manner . .
Biochemical Pathways
The biochemical pathways affected by This compound are currently unknown. Tetrazole and pyrazole derivatives have been found to affect a variety of pathways, including those involved in inflammation, diabetes, and hypertension
Pharmacokinetics
The ADME properties of This compound It is known that 5-substituted and 1,5-disubstituted tetrazoles are metabolically stable bioisosteres of carboxylic acids and carboxamides . This suggests that this compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of This compound are currently unknown. Given its structural similarity to other tetrazole and pyrazole derivatives, it may have similar effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with a tetrazole derivative under specific conditions. One common method involves the nucleophilic substitution of a dimethylpyrazolyl group in a tetrazine derivative with N-nucleophiles . The reaction conditions often include the use of hydrazine and formamidine acetate, followed by oxidation or reduction steps depending on the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, formamidine acetate, and various oxidizing or reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the tetrazole ring, making it less versatile in certain applications.
1H-tetrazole: Lacks the pyrazole ring, limiting its reactivity compared to 3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine.
3-amino-1,2,4,5-tetrazine: Similar in structure but with different reactivity and applications.
Uniqueness
This compound is unique due to its dual ring structure, which imparts a combination of properties from both pyrazole and tetrazole rings. This duality enhances its reactivity and broadens its range of applications in various fields .
Properties
IUPAC Name |
3,5-dimethyl-1-(2H-tetrazol-5-yl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N7/c1-3-5(7)4(2)13(10-3)6-8-11-12-9-6/h7H2,1-2H3,(H,8,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWQRSZSZSQRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NNN=N2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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